tert-Butyl (5-iodo-1,3,4-thiadiazol-2-yl)carbamate
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Overview
Description
1,3,4-Thiadiazole: is a five-membered heterocyclic ring that has garnered interest as a potential antitumor agent. Its bioactive properties stem from its structural similarity to pyrimidine, a key component of nucleic acids.
tert-Butyl (5-iodo-1,3,4-thiadiazol-2-yl)carbamate: is a derivative of 1,3,4-thiadiazole.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves introducing the tert-butyl group and the iodine substituent onto the thiadiazole ring. Specific synthetic routes may vary, but common methods include condensation reactions or cyclization of appropriate precursors.
Reaction Conditions: These reactions typically occur under mild conditions, using suitable reagents and solvents.
Industrial Production: While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides valuable insights.
Chemical Reactions Analysis
Reactivity: tert-Butyl (5-iodo-1,3,4-thiadiazol-2-yl)carbamate can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, iodination may involve N-iodosuccinimide (NIS) in an organic solvent.
Major Products: The iodinated derivative itself is a significant product, but further functionalization can yield diverse compounds.
Scientific Research Applications
Chemistry: tert-Butyl (5-iodo-1,3,4-thiadiazol-2-yl)carbamate serves as a versatile building block for designing novel molecules with potential biological activities.
Biology: Researchers explore its effects on cellular processes, including DNA replication inhibition.
Medicine: Investigations focus on its anticancer properties and potential as a targeted therapy.
Industry: Applications may extend to materials science and drug development.
Mechanism of Action
Targets: The compound likely interacts with cellular components involved in DNA replication or other critical pathways.
Molecular Pathways: Further studies are needed to elucidate the precise mechanism.
Comparison with Similar Compounds
Uniqueness: tert-Butyl (5-iodo-1,3,4-thiadiazol-2-yl)carbamate’s iodine substitution and tert-butyl group distinguish it from other thiadiazole derivatives.
Similar Compounds: Other 1,3,4-thiadiazole derivatives, such as 1,2,4-thiadiazoles, exhibit varying properties and applications.
Properties
Molecular Formula |
C7H10IN3O2S |
---|---|
Molecular Weight |
327.15 g/mol |
IUPAC Name |
tert-butyl N-(5-iodo-1,3,4-thiadiazol-2-yl)carbamate |
InChI |
InChI=1S/C7H10IN3O2S/c1-7(2,3)13-6(12)9-5-11-10-4(8)14-5/h1-3H3,(H,9,11,12) |
InChI Key |
VDFFLPYBVJVPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(S1)I |
Origin of Product |
United States |
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